![molecular formula C11H13Cl2NO3S B300240 4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine (known as DCMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMS is a white crystalline solid that is soluble in organic solvents and water. In
Wirkmechanismus
The mechanism of action of DCMS is not fully understood. However, it is believed that DCMS exerts its biological activity by inhibiting the activity of enzymes and proteins that are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that DCMS exhibits a range of biochemical and physiological effects. In vitro studies have shown that DCMS inhibits the growth of various cancer cell lines and exhibits antifungal and antibacterial activities. In vivo studies have shown that DCMS exhibits antitumor activity in animal models. However, the toxicity of DCMS has not been fully evaluated.
Vorteile Und Einschränkungen Für Laborexperimente
DCMS has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DCMS is also stable under normal laboratory conditions. However, DCMS has some limitations. It is highly reactive and can be hazardous if not handled properly. Furthermore, the toxicity of DCMS has not been fully evaluated, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DCMS. One direction is to evaluate the toxicity of DCMS in vivo and to determine its potential side effects. Another direction is to explore the potential applications of DCMS in drug delivery systems and as a cross-linking agent for biomaterials. Furthermore, the development of new synthetic routes for DCMS could lead to the discovery of new derivatives with improved biological activity.
Synthesemethoden
DCMS can be synthesized through a two-step reaction process. The first step involves the reaction of 2,4-dichloro-3-methylphenol with chlorosulfonic acid to form 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol. The second step involves the reaction of 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol with morpholine to form DCMS.
Wissenschaftliche Forschungsanwendungen
DCMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DCMS has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, DCMS has been used as a cross-linking agent for polymers and as a precursor for the synthesis of sulfonated poly(ether ether ketone) membranes. In analytical chemistry, DCMS has been used as a derivatizing agent for the determination of amines, amino acids, and peptides.
Eigenschaften
Produktname |
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine |
|---|---|
Molekularformel |
C11H13Cl2NO3S |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
4-(2,4-dichloro-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-8-9(12)2-3-10(11(8)13)18(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
MLQZCCPZZMJOFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



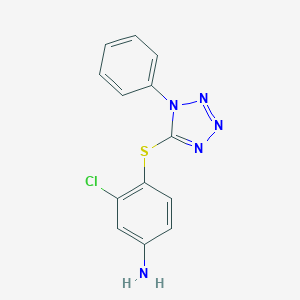
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)
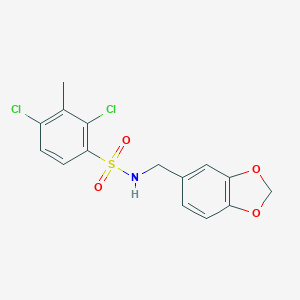
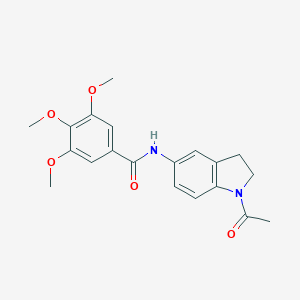
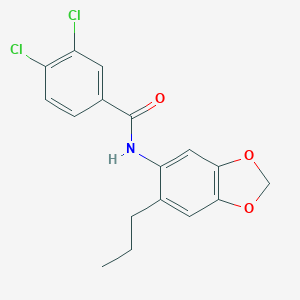
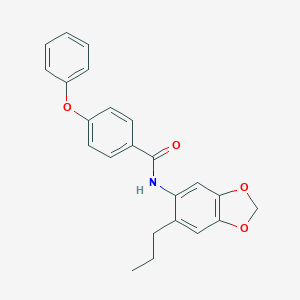

![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)
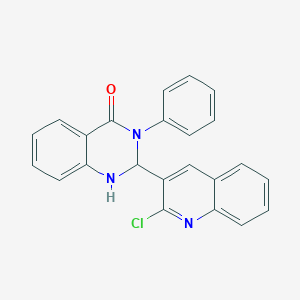
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium](/img/structure/B300186.png)